3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde

Description

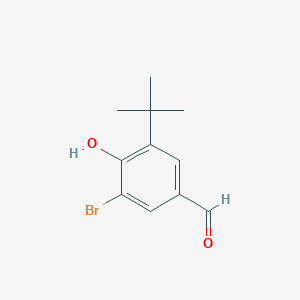

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde (C₁₁H₁₃BrO₂, molecular weight 257.13 g/mol) is a halogenated aromatic aldehyde featuring a hydroxyl group at the 4-position, a bromine substituent at the 3-position, and a bulky tert-butyl group at the 5-position of the benzene ring . This compound is structurally classified as a substituted salicylaldehyde derivative, though its hydroxyl group is para to the aldehyde functionality, distinguishing it from classical salicylaldehydes (where hydroxyl and aldehyde groups are ortho to each other).

Properties

IUPAC Name |

3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZBIKFXFGEUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde typically involves the bromination of 5-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require low temperatures to control the reactivity and ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-5-tert-butyl-4-hydroxybenzoic acid.

Reduction: 3-Bromo-5-tert-butyl-4-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties and reactivity are influenced by the positions and nature of its substituents. Below is a comparison with structurally related brominated hydroxybenzaldehydes and derivatives:

Physicochemical Properties

- This is less pronounced in compounds like 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where fluorine is smaller .

- Hydrogen Bonding : The 2-hydroxy isomer forms a strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups, as confirmed by crystallographic data (O—H distance: 0.82 Å) . In contrast, the 4-hydroxy isomer lacks this interaction, leading to different solubility and crystallization behaviors.

Critical Analysis of Evidence

The provided data highlights structural and synthetic nuances but lacks quantitative comparisons of reactivity, solubility, or thermal stability. For instance:

- and provide molecular formulas but omit melting points, solubility, or spectroscopic data.

Biological Activity

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde (CAS No. 65678-06-0) is an aromatic aldehyde characterized by the presence of a bromine atom, a hydroxyl group, and a tert-butyl group on a benzene ring. Its unique structural features make it a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The brominated structure allows for enhanced reactivity, which may facilitate interactions with nucleophiles in biological systems.

Mode of Action

The compound is known to participate in free radical reactions, which can affect cellular signaling pathways. Its ability to modulate enzyme activity suggests potential anti-inflammatory properties, comparable to established anti-inflammatory drugs like indomethacin.

Anti-inflammatory Properties

Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory activity. The presence of the hydroxyl group and bromine may enhance the compound's efficacy in inhibiting pro-inflammatory mediators.

Cytotoxicity and Antiproliferative Effects

Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. For instance, the antiproliferative potency of related brominated compounds has been quantified, demonstrating IC₅₀ values significantly lower than those of non-brominated counterparts .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| CA-4 | 1.0 | A549 (lung cancer) |

| Other analogs | Range from 0.56 to 1.6 | Various lines |

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of several brominated compounds, including those structurally similar to this compound. Results indicated that these compounds could inhibit tubulin polymerization, a critical process in cell division, thus leading to increased apoptosis in treated cancer cells .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential use as:

- Anti-inflammatory agents : Targeting inflammatory pathways.

- Anticancer drugs : Due to their cytotoxic properties.

- Biological probes : For studying enzymatic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.